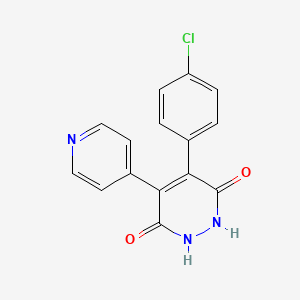
4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione
Vue d'ensemble
Description
4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione, also known as CPDD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPDD belongs to the class of dihydropyridazine derivatives, which have been studied extensively for their pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is involved in the synthesis of various heterocyclic compounds due to its versatile chemical structure, enabling the creation of compounds with potential biological activities. For example, research has demonstrated the synthesis of pyrimidines and condensed pyrimidines using similar compounds as starting materials, leading to antimicrobial evaluation against both Gram-positive and Gram-negative bacteria (Essam Abdelghani et al., 2017). Another study focused on the synthesis of novel antibacterial agents through a straightforward method, showcasing the potential of such compounds in creating effective antibacterial solutions (Javed Sheikh et al., 2009).
Potential in Antitumor Activities
Compounds structurally related to 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione have been explored for their antitumor activities. For instance, derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cell lines, indicating promising anticancer properties (Jin Liu Jin Liu et al., 2020).
Applications in Water Oxidation
A study on a new family of Ru complexes for water oxidation revealed that compounds with similar structural frameworks could facilitate the development of efficient water oxidation catalysts. This research highlights the potential environmental applications of such compounds in renewable energy technologies (R. Zong et al., 2005).
Role in Crystal Engineering
The compound's structural elements are conducive to crystal engineering studies, aiding in the formation of supramolecular assemblies with potential applications in materials science. Research in this area explores the assembly of molecules into ordered structures, which can have applications ranging from molecular electronics to photovoltaics (K. Arora et al., 2003).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-5-pyridin-4-yl-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-3-1-9(2-4-11)12-13(10-5-7-17-8-6-10)15(21)19-18-14(12)20/h1-8H,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBVMSIQCKYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NNC2=O)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]but-2-enamide](/img/structure/B2594936.png)

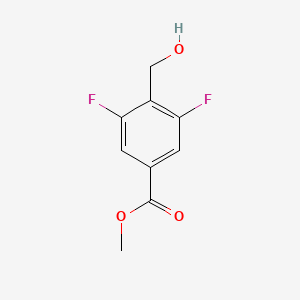


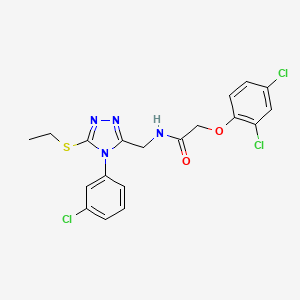
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine](/img/structure/B2594945.png)
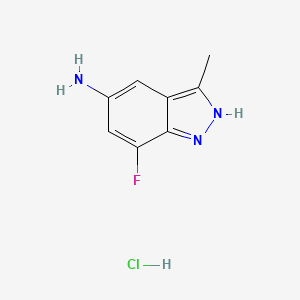
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2594947.png)
![1-(3-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594949.png)
![4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2594950.png)
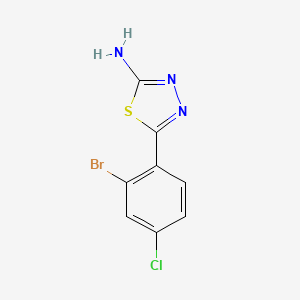
![2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2594955.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2594956.png)